2-(6-Chloro-1H-indazol-3-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthetic approaches to indazoles, including 2-(6-Chloro-1H-indazol-3-yl)acetic acid, have been studied extensively. These strategies involve transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent .
Scientific Research Applications
Synthesis and Structural Characterization
A study by Teixeira et al. (2006) detailed the synthesis and structural characterization of indazoles substituted at the N-1 and N-2 positions with ester-containing side chains. This research included the synthesis of indazol-2-yl-acetic acid derivatives, showcasing a method for preparing these compounds and their structural analysis through X-ray diffraction, revealing a supramolecular architecture involving hydrogen bonds. This work provides foundational knowledge on the chemical synthesis and properties of indazole derivatives, including 2-(6-Chloro-1H-indazol-3-yl)acetic acid, highlighting their potential in further chemical and pharmacological studies (Teixeira et al., 2006).
Photoluminescent Properties of Coordination Complexes
Zhou, Huang, and Sun (2009) explored the synthesis, structures, and photoluminescent property of coordination complexes with 2-(1H-1,2,4-triazol-1-yl)acetic acid, a compound structurally related to this compound. Their work demonstrates how the coordination of metals with these ligands leads to materials with interesting luminescent properties, potentially applicable in materials science for the development of new luminescent materials (Zhou, Huang, & Sun, 2009).
Novel Synthesis Methods
The development of efficient and sustainable synthesis methods for related compounds has also been a focus of research. Tortoioli et al. (2020) reported a novel, metal-free process for the synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. This method emphasizes atom economy, high selectivity, and environmental friendliness, suggesting potential pathways for the synthesis of this compound and its analogs in a more sustainable manner (Tortoioli et al., 2020).
Reactivity and Chemical Transformations
Research by Davis et al. (1975) on the reactivity of 3-chloro-substituted 2,1-benzisothiazoles with nucleophiles leading to the preparation of (2,1-Benzisothiazol-3-yl)acetic acid demonstrates the chemical transformations that can be applied to related structures like this compound. Such studies are crucial for understanding the reactivity patterns and potential applications of these compounds in synthetic organic chemistry (Davis et al., 1975).
Safety and Hazards
Mechanism of Action
Target of Action
Indazole-containing compounds, which include this compound, have been found to have a wide variety of medicinal applications . They have been used as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
It’s known that indazole derivatives can inhibit the production of certain inflammatory mediators in osteoarthritis (oa) cartilage . For instance, they can inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner .
Biochemical Pathways
For example, some indazole derivatives have been found to stimulate parthenogenesis in aphids and inhibit 2,6-dichlorobenzoic acid-induced germination inhibition .
Pharmacokinetics
It’s known that the bioavailability of a drug can be influenced by factors such as its lipophilicity and water solubility .
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of a compound .
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the indazole derivative .
Cellular Effects
Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(6-chloro-2H-indazol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)11-12-8(6)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEDUPQQLIMVBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592652 | |
Record name | (6-Chloro-2H-indazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35715-85-6 | |
Record name | (6-Chloro-2H-indazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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